1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol is a chemical compound that features a cycloheptane ring substituted with a hydroxyl group and a tribenzylstannyl group attached to an ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol typically involves the reaction of cycloheptanone with tribenzylstannylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The tribenzylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of 1-[2-(Tribenzylstannyl)ethyl]cycloheptan-1-ol.
Substitution: Formation of various substituted cycloheptan-1-ol derivatives.
Scientific Research Applications
1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Util
Properties
CAS No. |
618444-60-3 |
---|---|
Molecular Formula |
C30H36OSn |
Molecular Weight |
531.3 g/mol |
IUPAC Name |
1-(2-tribenzylstannylethenyl)cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.3C7H7.Sn/c1-2-9(10)7-5-3-4-6-8-9;3*1-7-5-3-2-4-6-7;/h1-2,10H,3-8H2;3*2-6H,1H2; |
InChI Key |
YMQUXKXLMCIULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.